3-Oxa-1,7-diazaspiro[4.5]decan-2-one
Description
3-Oxa-1,7-diazaspiro[4.5]decan-2-one is a spirocyclic compound featuring a bicyclic structure with nitrogen and oxygen heteroatoms. This scaffold is notable for its conformational rigidity, which enhances binding specificity in pharmaceutical applications. The compound has been utilized as a key intermediate in synthesizing neurokinin-1 (NK-1) receptor antagonists, such as rolapitant (1,7-diazaspiro[4.5]decan-2-one derivatives) . Its synthesis often involves hydrogenation of benzyl-protected precursors (e.g., 8-benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one) using Pd/C under H₂, yielding high-purity products suitable for further functionalization .
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-oxa-1,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C7H12N2O2/c10-6-9-7(5-11-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10) |
InChI Key |
OLQCFJLSEHXWBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)COC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1,7-diazaspiro[4.5]decan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a linear precursor containing both amine and ester functional groups. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 3-Oxa-1,7-diazaspiro[4.5]decan-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-1,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-Oxa-1,7-diazaspiro[4.5]decan-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Oxa-1,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect .
Comparison with Similar Compounds
Key Structural Analogs
Pharmacological and Physicochemical Properties
- Bioactivity :
- Solubility: Rolapitant HCl is sparingly soluble in DMSO and methanol, necessitating formulation as granules or tablets . 3-Oxa-1-azaspiro[4.5]decan-2-one shows higher solubility in polar solvents due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
